molecular formula C13H24O3 B12572013 Ethyl 3-hydroxy-2-methyldec-8-enoate CAS No. 263769-04-6

Ethyl 3-hydroxy-2-methyldec-8-enoate

Cat. No.: B12572013
CAS No.: 263769-04-6
M. Wt: 228.33 g/mol
InChI Key: JSSCACSDAKFMDQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methyldec-8-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxy group, a methyl group, and a double bond in its structure, making it a versatile molecule in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2-methyldec-8-enoate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxy-2-methyldec-8-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-methyldec-8-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

Scientific Research Applications

Ethyl 3-hydroxy-2-methyldec-8-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-methyldec-8-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxy-2-methyldec-8-enoate is unique due to its combination of a hydroxy group, a methyl group, and a double bond, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

263769-04-6

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 3-hydroxy-2-methyldec-8-enoate

InChI

InChI=1S/C13H24O3/c1-4-6-7-8-9-10-12(14)11(3)13(15)16-5-2/h4,6,11-12,14H,5,7-10H2,1-3H3

InChI Key

JSSCACSDAKFMDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(CCCCC=CC)O

Origin of Product

United States

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